molecular formula C10H5F3S B8604982 3-(3,4,5-Trifluorophenyl)thiophene CAS No. 193958-86-0

3-(3,4,5-Trifluorophenyl)thiophene

Cat. No.: B8604982
CAS No.: 193958-86-0
M. Wt: 214.21 g/mol
InChI Key: QXYUKJCCCXBUTH-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)thiophene is a high-value, multifunctional chemical building block designed for advanced research and development. Its core structure integrates an electron-rich thiophene heterocycle with a highly electron-deficient 3,4,5-trifluorophenyl ring, creating a distinctive donor-acceptor (D-A) architecture that is pivotal for tuning the properties of organic materials . This molecular design is highly sought after in materials science, particularly in the development of organic semiconductors for applications such as perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The fluorine atoms on the phenyl ring significantly enhance the electron-accepting strength and can improve thermal stability, crystallinity, and intermolecular interactions in the solid state . In medicinal chemistry, the thiophene nucleus is a recognized privileged pharmacophore, featured in numerous U.S. FDA-approved drugs and investigational compounds across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents . The incorporation of the thiophene ring can serve as a bioisostere for phenyl rings, often improving a molecule's binding affinity and metabolic stability . Furthermore, the presence of the fluorine atoms makes this compound an excellent candidate for the synthesis of more complex, fluorinated active pharmaceutical ingredients (APIs), as fluorine is a common element in modern drug design . This reagent is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

193958-86-0

Molecular Formula

C10H5F3S

Molecular Weight

214.21 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)thiophene

InChI

InChI=1S/C10H5F3S/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h1-5H

InChI Key

QXYUKJCCCXBUTH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

2-(3,4,5-Trifluorophenyl)thiophene (3h)

  • Structure : Thiophene substituted at the 2-position with 3,4,5-trifluorophenyl.
  • Synthesis : Synthesized via nickel-catalyzed Suzuki–Miyaura cross-coupling with 85% yield .
  • Physical Properties :
    • Melting point: 104.7–106.3°C
    • IR peaks: 1609 cm⁻¹ (C=C), 1532 cm⁻¹ (C–F) .

3-(2,3,4-Trifluorophenyl)thiophene Derivatives

  • Structure : Thiophene substituted at the 3-position with 2,3,4-trifluorophenyl.
  • Reactivity : Demonstrates regioselective palladium-catalyzed arylation at the thiophene C5 position due to reduced steric hindrance and electronic effects from asymmetric fluorine substitution .
  • Applications : Used in iterative syntheses of π-conjugated molecules for optoelectronic devices .

3-(3,4,5-Trifluorobenzoyl)thiophene

  • Structure : Thiophene substituted with a 3,4,5-trifluorobenzoyl group (C₁₁H₅F₃OS).
  • Physical Properties :
    • Molecular weight: 242.22 g/mol
    • Boiling point: 329.3°C (760 mmHg)
    • Density: 1.427 g/cm³ .
  • Functional Group Impact : The ketone group increases polarity and reactivity in nucleophilic additions, differentiating it from the parent thiophene derivative.

5-[3-Hydroxy-5-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde

  • Structure : Thiophene-2-carbaldehyde substituted with a trifluoromethoxy-phenyl group.
  • Reactivity: The aldehyde group enables participation in condensation reactions, unlike non-functionalized analogs .

Comparative Analysis Table

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Reactivity/Application
3-(3,4,5-Trifluorophenyl)thiophene Thiophene-3 C₁₀H₅F₃S 214.21 High-yield Suzuki coupling (85%); agrochemical intermediates
2-(3,4,5-Trifluorophenyl)thiophene Thiophene-2 C₁₀H₅F₃S 214.21 Altered electronic properties for semiconductors
3-(2,3,4-Trifluorophenyl)thiophene Thiophene-3 C₁₀H₅F₃S 214.21 Regioselective palladium-catalyzed arylation
3-(3,4,5-Trifluorobenzoyl)thiophene Thiophene-3 C₁₁H₅F₃OS 242.22 Enhanced polarity for specialty polymers

Key Findings from Research

Electronic Effects : The 3,4,5-trifluorophenyl group induces stronger electron-withdrawing effects than 2,3,4-trifluorophenyl, enhancing stability in charge-transfer complexes .

Synthetic Efficiency : Suzuki–Miyaura cross-coupling achieves higher yields (~85%) for trifluorophenyl-thiophenes compared to palladium-catalyzed direct arylation (68% for diarylated products) .

Regioselectivity : Fluorine substitution patterns dictate reactivity; symmetric 3,4,5-trifluorophenyl derivatives show distinct regioselectivity in catalytic reactions compared to asymmetric analogs .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via oxidative addition of a bromothiophene derivative to Pd(0), forming a Pd(II) complex. Transmetallation with 3,4,5-trifluorophenylboronic acid followed by reductive elimination yields the target compound. Key catalytic systems include:

Catalyst SystemLigandBaseSolventYield (%)
Pd(OAc)₂/XPhosXPhosNa₂CO₃THF/Toluene/H₂O99
Pd₂(dba)₃/CyJohnPhosCyJohnPhosK₂CO₃Toluene81

Optimal conditions (Pd(OAc)₂/XPhos, Na₂CO₃, 95°C) achieve near-quantitative yields by minimizing homocoupling side reactions. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the boronic acid, accelerating transmetallation.

Substrate Scope and Limitations

  • Aryl Halides : Bromothiophenes outperform chlorothiophenes due to faster oxidative addition rates.

  • Boronic Acids : 3,4,5-Trifluorophenylboronic acid requires anhydrous conditions to prevent protodeboronation.

  • Steric Effects : Ortho-substituted thiophenes exhibit reduced reactivity, necessitating bulkier ligands like CyJohnPhos.

Friedel-Crafts Acylation and Subsequent Defluorination

Friedel-Crafts acylation introduces acyl groups to the thiophene ring, which can be fluorinated post-synthesis.

Acylation of Thiophene

Thiophene reacts with 3,4,5-trifluorobenzoyl chloride in the presence of AlCl₃, forming 2-(3,4,5-trifluorobenzoyl)thiophene. The reaction favors α-acylation due to the electron-rich nature of the thiophene’s α-position.

Defluorination and Reduction

The acylated intermediate undergoes hydrodefluorination using Pd/C and H₂, followed by Wolff-Kishner reduction to remove the carbonyl group:

2-(3,4,5-Trifluorobenzoyl)thiopheneH2/Pd/CThis compound\text{2-(3,4,5-Trifluorobenzoyl)thiophene} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{this compound}

Yields for this two-step process range from 45–60%, limited by over-reduction side reactions.

Cyclization of Mercapto-Cinnamic Acid Derivatives

Cyclization strategies construct the thiophene ring while incorporating the trifluorophenyl moiety.

Oxidative Cyclization

o-Mercaptocinnamic acid derivatives cyclize under oxidative conditions (I₂, DMSO) to form thiophene cores. For example, 3-(3,4,5-trifluorophenyl)propenoic acid reacts with thioglycolic acid, followed by iodine-mediated cyclization:

HSCH₂COOH + CF₃-C₆H₂-CH=CH-COOHI2This compound\text{HSCH₂COOH + CF₃-C₆H₂-CH=CH-COOH} \xrightarrow{\text{I}_2} \text{this compound}

Yields are moderate (50–65%) due to competing polymerization.

Acid-Catalyzed Cyclization

Styryl sulfoxides cyclize in polyphosphoric acid (PPA) at 85–90°C, forming thiophenes via sulfoxide elimination. This method is regiospecific, avoiding isomer formation observed in earlier approaches.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr method converts 1,4-diketones into thiophenes using phosphorus pentasulfide (P₂S₅):

CF₃-C₆H₂-CO-CH₂-CH₂-CO-RP2S5This compound\text{CF₃-C₆H₂-CO-CH₂-CH₂-CO-R} \xrightarrow{\text{P}2\text{S}5} \text{this compound}

Optimization and Byproducts

Replacing P₂S₅ with H₂S/H⁺ improves yields (70% vs. 25%) by reducing furan byproduct formation. The reaction proceeds via thione intermediate formation, followed by tautomerization and cyclization.

Transition Metal-Catalyzed C–H Activation

Recent advances utilize Pd-catalyzed direct C–H arylation to bypass pre-functionalized substrates.

Catalytic Systems and Conditions

Arylating 3-bromothiophene with 3,4,5-trifluorophenyl iodide using Pd(OAc)₂ and SPhos ligand in DMA at 120°C achieves 75% yield. The mechanism involves concerted metalation-deprotonation (CMD) at the thiophene’s β-position.

Advantages Over Cross-Coupling

  • Eliminates boronic acid preparation.

  • Tolerates moisture and air when using robust ligands like XPhos.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityByproducts
Suzuki-Miyaura85–99HighExcellentHomocoupling
Friedel-Crafts45–60MediumModerateOver-reduction
Cyclization50–65LowGoodPolymerization
Paal-Knorr60–70LowExcellentFuran byproducts
C–H Activation70–75HighModerateDiarylations

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4,5-trifluorophenyl)thiophene, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound derivatives often employs palladium-catalyzed C-H activation for regioselective functionalization. For example, direct arylation of thiophene precursors with fluorinated aryl halides under optimized conditions (e.g., PdCl(C₃H₅)(dppb) catalyst, KOAc base, DMA solvent, 150°C) achieves yields up to 68% . Efficiency can be enhanced by:

  • Catalyst selection: Bulky ligands (e.g., dppb) improve regioselectivity by steric control.
  • Solvent optimization: Polar aprotic solvents like DMA stabilize intermediates.
  • Temperature control: Elevated temperatures (≥150°C) accelerate C-H bond cleavage.
    Cross-coupling reactions (e.g., Suzuki-Miyaura) using 3,4,5-trifluorophenylboronic acid derivatives are also viable, particularly for introducing fluorinated aryl groups .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

  • ¹H/¹³C NMR: Assign fluorine-induced deshielding effects (e.g., upfield shifts for protons near electron-withdrawing fluorine substituents) .
  • IR spectroscopy: Identify sulfur-related vibrations (C-S stretching at ~690 cm⁻¹) and fluorinated aryl C-F stretches (1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly for fluorine-rich derivatives .
  • X-ray crystallography: Resolve steric effects of the trifluorophenyl group on thiophene ring planarity, leveraging databases like NIST for structural validation .

Q. What are the key reactivity patterns of the thiophene ring in this compound under various reaction conditions?

Methodological Answer: The thiophene moiety exhibits distinct reactivity:

  • Electrophilic substitution: Fluorine substituents deactivate the aryl ring, directing electrophiles to the α-position of the thiophene (e.g., bromination at C5) .
  • Oxidation/Reduction: The sulfur atom undergoes oxidation to sulfoxides/sulfones, altering optoelectronic properties. Reduction (e.g., hydrogenation) can saturate the thiophene ring .
  • Cross-coupling: Pd-catalyzed reactions favor C-H functionalization at electron-deficient positions, driven by the fluorine substituents’ inductive effects .

Advanced Research Questions

Q. How does the electronic influence of the 3,4,5-trifluorophenyl substituent affect the regioselectivity of palladium-catalyzed C-H functionalization in thiophene derivatives?

Methodological Answer: The electron-withdrawing trifluorophenyl group reduces electron density on the thiophene ring, directing C-H activation to the most electron-deficient position (typically C5). Experimental evidence shows that:

  • Electron-deficient systems favor oxidative addition at C5, as observed in Pd-catalyzed arylation of 2-pentyl-4-(2,3,4-trifluorophenyl)thiophene .
  • Ligand effects: Bulky ligands (e.g., dppb) enhance regiocontrol by steric shielding of competing sites. Computational modeling (DFT) can predict regioselectivity trends by analyzing frontier molecular orbitals .

Q. What strategies can mitigate conflicting data regarding the catalytic activity of this compound derivatives in cross-coupling reactions?

Methodological Answer: Contradictory results (e.g., variable yields or regioselectivity) often arise from differences in:

  • Catalyst loading: Lower Pd concentrations (<2 mol%) reduce side reactions but may slow kinetics.
  • Additives: Silver salts (e.g., Ag₂O) can scavenge halides, improving catalyst turnover .
  • Substrate purity: Fluorinated precursors with trace moisture or oxygen may deactivate catalysts. Rigorous drying (e.g., molecular sieves) is critical .
    Systematic screening using design-of-experiments (DoE) methodologies can identify optimal conditions .

Q. In designing π-conjugated systems, how does the incorporation of this compound units influence charge transport properties?

Methodological Answer: The trifluorophenyl group enhances electron affinity via:

  • Electron-withdrawing effects: Lower LUMO levels improve electron mobility, as seen in organic field-effect transistors (OFETs) .
  • Steric effects: Planar thiophene-fluorophenyl systems facilitate π-π stacking, while bulky substituents reduce crystallinity.
  • Optoelectronic tuning: Fluorination redshifts absorption/emission spectra, enabling applications in organic photovoltaics (OPVs). Characterization via cyclic voltammetry and UV-vis spectroscopy quantifies these effects .

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